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molecular formula C10H8ClNO B123939 1-Methyl-1H-indole-3-carbonyl chloride CAS No. 126921-19-5

1-Methyl-1H-indole-3-carbonyl chloride

Cat. No. B123939
M. Wt: 193.63 g/mol
InChI Key: MCDFXFLLOVQTLA-UHFFFAOYSA-N
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Patent
US07534894B2

Procedure details

Oxalyl chloride (7.1 mL, 81.4 mmol) in 50 mL of methylene chloride was added under nitrogen dropwise to a solution of 1-methyl-1H-indole carboxylic acid (2.86 g, 16.3 mmol) in 100 mL of methylene chloride at room temperature. After the addition the reaction was stirred at room temperature until the reaction was determined by NMR analysis to be complete. The solvent and excess oxalyl chloride were removed under reduced pressure. The residue was taken up in benzene and then concentrated to dryness under reduced pressure to give 1-methyl-1H-indole-3-carbonyl chloride, which was used in the following reaction without purification.
Quantity
7.1 mL
Type
reactant
Reaction Step One
Quantity
2.86 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=O)[C:2]([Cl:4])=[O:3].[CH3:7][N:8]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)C=[C:9]1C(O)=O>C(Cl)Cl>[CH3:9][N:8]1[C:16]2[C:15](=[CH:14][CH:13]=[CH:12][CH:11]=2)[C:1]([C:2]([Cl:4])=[O:3])=[CH:7]1

Inputs

Step One
Name
Quantity
7.1 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
2.86 g
Type
reactant
Smiles
CN1C(=CC2=CC=CC=C12)C(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature until the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition the reaction
CUSTOM
Type
CUSTOM
Details
The solvent and excess oxalyl chloride were removed under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CN1C=C(C2=CC=CC=C12)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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